Benzyl acrylate

Catalog No.
S662322
CAS No.
2495-35-4
M.F
C10H10O2
M. Wt
162.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl acrylate

CAS Number

2495-35-4

Product Name

Benzyl acrylate

IUPAC Name

benzyl prop-2-enoate

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

InChI

InChI=1S/C10H10O2/c1-2-10(11)12-8-9-6-4-3-5-7-9/h2-7H,1,8H2

InChI Key

GCTPMLUUWLLESL-UHFFFAOYSA-N

SMILES

C=CC(=O)OCC1=CC=CC=C1

Synonyms

2-Propenoic Acid Phenylmethyl Ester; Benzyl 2-Propenoate; Acrylic Acid Benzyl Ester; Fancryl FA-BZA; FA-BZA; NSC 20964; SR 432; Sartomer SR 432; V 160; V 180; Viscoat 160

Canonical SMILES

C=CC(=O)OCC1=CC=CC=C1

The exact mass of the compound Benzyl acrylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20964. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Benzyl acrylate is an aromatic acrylate monomer valued for the specific properties its phenylmethyl ester group imparts to polymers. Unlike common aliphatic acrylates such as butyl or ethyl acrylate, the incorporation of benzyl acrylate into a polymer backbone introduces a bulky, rigid aromatic side-chain. This structure predictably increases the polymer's glass transition temperature (Tg) and refractive index, making it a strategic choice for applications requiring enhanced thermal performance, mechanical integrity, or specific optical properties. [REFS-1, REFS-2] Its primary utility lies in modifying copolymers to achieve performance characteristics not attainable with commodity acrylates alone.

Direct substitution of benzyl acrylate with more common, lower-cost aliphatic acrylates like butyl acrylate (BA) or methyl acrylate (MA) is impractical for performance-driven applications. Such a substitution would cause a significant and detrimental drop in the final polymer's glass transition temperature (Tg), shifting the material from a potentially rigid plastic at room temperature to a soft, rubbery solid. For example, the Tg of poly(benzyl acrylate) is approximately 6°C, whereas poly(butyl acrylate) has a Tg around -54°C. [REFS-1, REFS-2] This multi-fold difference fundamentally alters the material's service temperature, mechanical strength, and application suitability. Furthermore, replacing the aromatic benzyl group eliminates the high refractive index, a critical performance parameter for optical coatings, lenses, and specialty resin formulations where light management is essential.

Significantly Higher Glass Transition Temperature (Tg) Compared to Aliphatic Acrylates

The homopolymer of benzyl acrylate, poly(benzyl acrylate), exhibits a glass transition temperature (Tg) of approximately 6°C. This is substantially higher than the Tg of polymers made from common aliphatic acrylates, such as poly(butyl acrylate) which has a Tg of -54°C. This difference of 60°C means that at room temperature, poly(benzyl acrylate) is a glassy, more rigid material, while poly(butyl acrylate) is a soft, elastomeric material.

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound Data6°C for Poly(benzyl acrylate)
Comparator Or BaselinePoly(butyl acrylate) at -54°C
Quantified Difference60°C higher than Poly(butyl acrylate)
ConditionsStandard conditions for Differential Scanning Calorimetry (DSC) analysis of homopolymers.

This property is critical for formulating copolymers where a higher service temperature, increased hardness, and improved mechanical strength are required, justifying its selection over cheaper, softer aliphatic monomers.

Elevated Refractive Index for Optical and Coating Applications

The presence of the aromatic ring gives benzyl acrylate monomer a high refractive index of ~1.514. Its corresponding homopolymer, poly(benzyl acrylate), is therefore used in the preparation of high refractive index polymers. In comparison, the homopolymer of a common aliphatic substitute, poly(butyl acrylate), has a significantly lower refractive index of 1.474. [1] This makes benzyl acrylate a key component for tuning the optical properties of copolymers for applications in optical adhesives, anti-reflective coatings, and high-clarity resins.

Evidence DimensionRefractive Index (nD)
Target Compound Data~1.514 (Monomer)
Comparator Or BaselinePoly(butyl acrylate) at 1.474 (Polymer)
Quantified DifferenceSignificantly higher, enabling formulation of high refractive index polymers.
ConditionsStandard measurement at 20°C or 25°C.

For any application where light manipulation, clarity, or gloss is a key performance metric, benzyl acrylate provides a quantifiable optical advantage over non-aromatic acrylates.

Distinct Copolymerization Reactivity for Controlled Polymer Architecture

In free-radical copolymerization, benzyl acrylate exhibits distinct reactivity ratios that influence its incorporation into a polymer chain alongside other monomers. For example, in copolymerization with styrene (M2), benzyl acrylate (M1) has shown reactivity ratios of r1 ≈ 0.21 and r2 ≈ 0.65. [1] This indicates that both growing chain radicals (benzyl acrylate-terminated and styrene-terminated) preferentially add the styrene monomer over the benzyl acrylate monomer. This behavior is fundamentally different from the copolymerization of two aliphatic acrylates and allows for the synthesis of copolymers with specific monomer sequencing and properties, such as gradient or block-like structures, which is crucial for controlling the final material's performance.

Evidence DimensionMonomer Reactivity Ratios (r1, r2)
Target Compound Datar1(Benzyl Acrylate) ≈ 0.21
Comparator Or Baseliner2(Styrene) ≈ 0.65
Quantified DifferenceBoth r1 and r2 are < 1, favoring cross-propagation and leading to a tendency for alternation, with a preference for styrene addition.
ConditionsFree-radical copolymerization.

This specific reactivity provides polymer chemists with a tool to precisely control copolymer microstructure, which is essential for developing materials with tailored mechanical, thermal, and adhesive properties that cannot be achieved by simple blending or using monomers with similar reactivities.

Formulation of High Refractive Index Optical Adhesives and Coatings

Benzyl acrylate is a preferred monomer for synthesizing polymers used in optical applications where a high refractive index is necessary to match that of glass or other optical components, thereby minimizing reflection and maximizing light transmission. Its incorporation raises the refractive index of the final formulation beyond what is achievable with standard aliphatic acrylates.

Development of Pressure-Sensitive Adhesives (PSAs) with Tunable Thermal and Mechanical Properties

In PSA formulations, benzyl acrylate serves as a Tg-modifying comonomer. By copolymerizing it with low-Tg monomers like butyl acrylate, formulators can precisely adjust the final polymer's Tg, peel strength, and shear resistance to meet specific performance targets for demanding applications where commodity acrylate copolymers would fail due to insufficient thermal or cohesive strength. [1]

Precursor for Specialty Resins in Dental and Medical Composites

The unique combination of optical clarity (high refractive index) and mechanical properties derived from the benzyl group makes this monomer a candidate for formulating dental resins and composites. It can be copolymerized to create materials with tailored hardness, durability, and aesthetic properties required for restorative dental work. [2]

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 165 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.76%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (94.55%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (88.48%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

2495-35-4

Wikipedia

Benzyl acrylate

General Manufacturing Information

2-Propenoic acid, phenylmethyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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